![molecular formula C7H11IO2 B13913523 [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Iodomethyl)-2-oxabicyclo[211]hexan-1-YL]methanol is a unique organic compound characterized by its bicyclic structure and the presence of an iodomethyl group
Méthodes De Préparation
The synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol typically involves several steps. One common method includes the cycloaddition of suitable precursors followed by iodination and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Analyse Des Réactions Chimiques
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and thiols.
Applications De Recherche Scientifique
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the iodomethyl group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs .
Propriétés
Formule moléculaire |
C7H11IO2 |
|---|---|
Poids moléculaire |
254.07 g/mol |
Nom IUPAC |
[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11IO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2 |
Clé InChI |
VRPQUFVIVUTMGT-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)CO)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
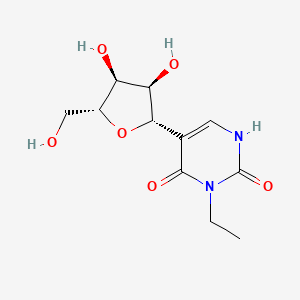
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
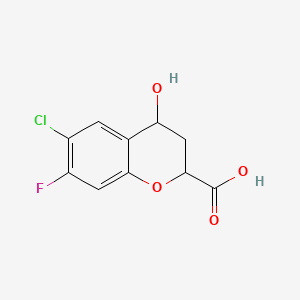
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)

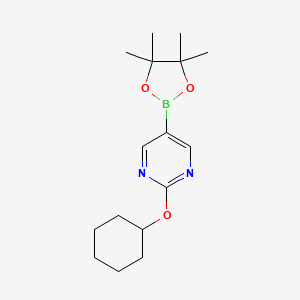
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
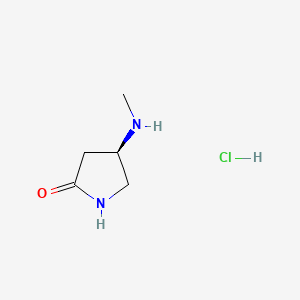
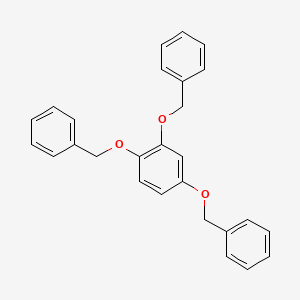

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
